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Compound of Interest

Compound Name: Bromoform

Cat. No.: B7769348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of bromoform
and chloroform, two common trihalomethanes. The information presented is intended to

support research and development activities by offering a detailed overview of their respective

toxicities, supported by experimental data and methodologies.

Executive Summary
Both bromoform and chloroform are classified as probable or possible human carcinogens

and exhibit toxicity primarily targeting the liver and kidneys. Their toxicity is largely mediated by

their metabolic activation to reactive intermediates. Chloroform is generally considered more

potent in its acute and chronic toxicity compared to bromoform. This guide will delve into the

specifics of their toxicological endpoints, mechanisms of action, and the experimental basis for

these conclusions.

Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative toxicological data for bromoform and

chloroform, facilitating a direct comparison of their potencies.

Table 1: Acute Toxicity Data
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Parameter Bromoform Chloroform Species Route Reference

LD50 (mg/kg) >1000 450 - 2000 Rat Oral [1]

>1000 36 - 1366 Mouse Oral [1]

LC50 (ppm)

7000 (lethal

concentration

)

3000 - 30000

(anesthetic)
Dog Inhalation [1]

Table 2: Subchronic and Chronic Toxicity Data (Non-cancer Endpoints)

Paramete
r

Bromofor
m

Chlorofor
m

Species Duration Effect
Referenc
e

NOAEL

(mg/kg/day

)

25 - Rat 13 weeks

Hepatocell

ular

vacuolizati

on

[1]

LOAEL

(mg/kg/day

)

50 35 Rat/Mouse 13 weeks

Hepatocell

ular

vacuolizati

on /

necrosis

[1]

Chronic

RfD

(mg/kg/day

)

0.02 0.01 Human Lifetime
Hepatic

effects
[1]

Table 3: Carcinogenicity Classification
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Agency Bromoform Chloroform

IARC Group 3 (Not classifiable)
Group 2B (Possibly

carcinogenic to humans)

U.S. EPA
Group B2 (Probable human

carcinogen)

Group B2 (Probable human

carcinogen)

NTP
Reasonably anticipated to be a

human carcinogen

Reasonably anticipated to be a

human carcinogen

Table 4: Genotoxicity Data

Assay
Bromoform
Result

Chloroform
Result

Metabolic
Activation

Reference

Ames Test

(Salmonella)
Positive in TA100

Generally

Negative

With and without

S9
[2]

Micronucleus

Test (in vivo)

Negative (mouse

bone marrow)

Positive (mouse

bone marrow)
N/A [3][4]

Unscheduled

DNA Synthesis

(in vivo)

Negative (rat

liver)

Negative (rat

liver)
N/A [3]

Mechanisms of Toxicity
The toxicity of both bromoform and chloroform is primarily attributed to their metabolism by

cytochrome P450 enzymes, particularly CYP2E1, in the liver. This metabolic activation leads to

the formation of reactive intermediates that can cause cellular damage.

Metabolic Activation of Bromoform and Chloroform
The metabolic pathways for both compounds share similarities, involving oxidative and

reductive processes.
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Caption: Metabolic activation pathways of chloroform and bromoform.

For chloroform, oxidative metabolism by CYP2E1 forms the unstable intermediate

trichloromethanol, which spontaneously dehydrochlorinates to the highly reactive electrophile,

phosgene.[5][6] Phosgene can covalently bind to cellular macromolecules, leading to

cytotoxicity. Reductive metabolism can also occur, generating the dichloromethyl free radical,

which can initiate lipid peroxidation.[5]

Bromoform is also metabolized by CYP2E1 via oxidation to form dibromocarbonyl, another

reactive electrophile.[7] Additionally, bromoform can be metabolized by glutathione S-

transferase theta 1 (GSTT1), a pathway that is implicated in its genotoxic potential through the

formation of DNA-reactive metabolites.[8]

Experimental Protocols
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The following sections provide an overview of the methodologies for key toxicological assays

cited in this guide.

NTP Carcinogenicity Bioassay
The U.S. National Toxicology Program (NTP) conducts standardized two-year carcinogenicity

bioassays in rodents to identify chemical carcinogens.

Objective: To assess the carcinogenic potential of a substance following long-term exposure in

two rodent species.

Methodology:

Animal Model: Typically, F344/N rats and B6C3F1 mice are used.

Dose Selection: Dose levels are determined from 90-day subchronic toxicity studies. The

highest dose is the maximum tolerated dose (MTD), which should not cause more than a

10% reduction in body weight gain or significant mortality. Two to three lower dose levels are

also selected.

Administration: The test substance is administered daily, typically by gavage or in the

diet/drinking water, for 103 weeks.[9]

Observation: Animals are observed twice daily for clinical signs of toxicity. Body weights are

recorded weekly for the first 13 weeks and monthly thereafter.

Pathology: At the end of the study, all animals undergo a complete necropsy. A

comprehensive histopathological examination of all major organs and tissues is performed.

Data Analysis: The incidence of tumors in the dosed groups is compared to that in the control

group using statistical methods to determine if there is a significant increase.
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Caption: General workflow of an NTP carcinogenicity bioassay.

Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
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Objective: To determine if a chemical can induce reverse mutations in histidine-requiring strains

of Salmonella typhimurium.

Methodology:

Tester Strains: Several strains of S. typhimurium with different mutations in the histidine

operon are used (e.g., TA98, TA100).

Metabolic Activation: The test is conducted with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation.

Exposure: The tester strains are exposed to various concentrations of the test chemical on a

minimal agar plate containing a trace amount of histidine.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted.

Result: A chemical is considered mutagenic if it causes a dose-dependent increase in the

number of revertant colonies compared to the negative control.

In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect chromosomal damage.

Objective: To determine if a chemical induces the formation of micronuclei in the bone marrow

erythrocytes of treated animals.

Methodology:

Animal Model: Typically, mice or rats are used.

Dosing: Animals are treated with the test substance, usually via oral gavage or

intraperitoneal injection, at three dose levels.
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Sample Collection: Bone marrow is collected from the femur at specific time points after the

last dose (e.g., 24 and 48 hours).

Slide Preparation: Bone marrow smears are prepared and stained.

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-

PCEs) is determined by scoring a set number of PCEs per animal.

Result: A significant, dose-dependent increase in the frequency of MN-PCEs in treated

animals compared to controls indicates a positive result for clastogenic or aneugenic activity.

[4]

Conclusion
This comparative guide highlights the key toxicological differences and similarities between

bromoform and chloroform. While both compounds pose health risks, particularly to the liver

and kidneys, and are considered potential carcinogens, the available data suggest that

chloroform is generally more acutely toxic. The mechanisms of toxicity for both involve

metabolic activation, but the specific reactive intermediates and the role of different metabolic

pathways, such as GSTT1 for bromoform, contribute to their distinct toxicological profiles. The

provided experimental protocols offer insight into the basis of these toxicological assessments.

This information is critical for researchers and drug development professionals in evaluating the

risks associated with these compounds and in the development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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